molecular formula C19H18BrNO2S B2598851 3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1797971-12-0

3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No. B2598851
M. Wt: 404.32
InChI Key: MVDZWBYGAJHZIR-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Polymer Development

  • Hybrid Polymers : Novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been developed, showcasing the utility of such compounds in polymer science. These polymers display electrochemical activity and are connected predominately via coupling of thiophenyl or furanyl rings (Baldwin et al., 2008).

Organic Synthesis

  • Palladium-Catalyzed Perarylation : A study demonstrates the efficiency of 3-thiophene- and 3-furancarboxylic acids in undergoing perarylation with aryl bromides in the presence of a palladium catalyst. This process leads to tetraarylated products, highlighting the potential of such compounds in complex organic syntheses (Nakano et al., 2008).

Photooxygenation Studies

  • Synthesis of Thiomaleates : Research on 3-bromo-2-thio and 3-bromo-2,5-bis-(thio) furan derivatives, converted into O,S-dimethyl and O-methyl-S-phenyl thiomaleates via photooxygenation, reveals the compound's applicability in creating specific chemical structures (Arroyo et al., 2002).

Fluorescence and Electrochemical Studies

  • Blue Fluorophores : A series of 2,3-diphenylphenanthro[9,10-b]furans, related to the compound , exhibit intense blue fluorescence and unique electrochemical properties. These findings are significant for applications in materials science and photonics (Kojima et al., 2016).

Antiviral Research

  • Anti-viral Activities : Studies on related furan derivatives show promise in antiviral activity against certain strains, suggesting potential applications in medicinal chemistry and pharmacology (Flefel et al., 2014).

properties

IUPAC Name

3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2S/c20-18-6-2-1-4-16(18)7-8-19(22)21(12-15-9-11-24-14-15)13-17-5-3-10-23-17/h1-6,9-11,14H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDZWBYGAJHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide

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